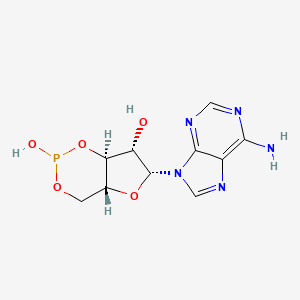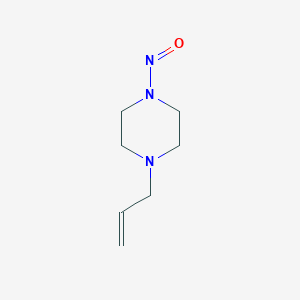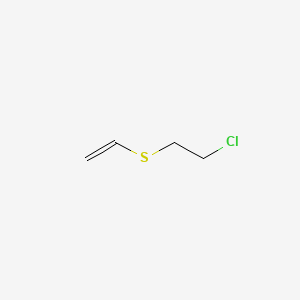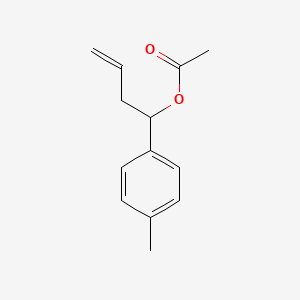![molecular formula C7H8N4 B13805178 7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 69141-89-5](/img/structure/B13805178.png)
7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE: is a complex organic compound characterized by its unique bicyclic structure. It contains a total of 19 atoms: 8 hydrogen atoms, 7 carbon atoms, and 4 nitrogen atoms . This compound is notable for its aromatic properties and the presence of multiple rings, including a five-membered ring, a six-membered ring, and a nine-membered ring .
Chemical Reactions Analysis
4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE has several applications in scientific research, including:
Chemistry: It is used as a model compound to study aromaticity and ring strain in bicyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact molecular targets and pathways are still under investigation, but its unique structure suggests significant potential in various biochemical processes.
Comparison with Similar Compounds
4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE can be compared with other similar compounds, such as:
1,3,5-TRIAZINE: Another nitrogen-containing aromatic compound with a simpler structure.
PYRIMIDINE: A six-membered ring with nitrogen atoms at positions 1 and 3.
TRIAZOLE: A five-membered ring containing three nitrogen atoms.
The uniqueness of 4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE lies in its bicyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and physical properties .
Properties
CAS No. |
69141-89-5 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-5-6(2)8-3-11-4-9-10-7(5)11/h3-4H,1-2H3 |
InChI Key |
ALMOPDODCWSXST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN2C1=NN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
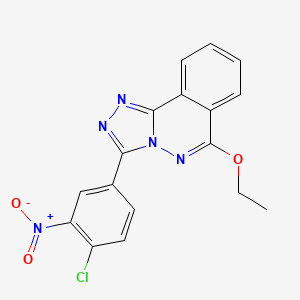

![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)


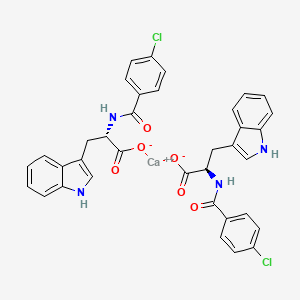
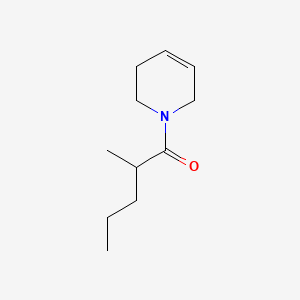
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
